N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound features a cyclohexyl group, a hydroxyethyl group, and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: Cyclohexylamine, 3-methylbenzaldehyde, and acetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl and cyclohexyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-phenylacetamide: Lacks the cyclohexyl and methyl groups, which may affect its chemical properties and biological activity.
N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylacetamide: Similar structure but without the methyl group on the aromatic ring.
N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the aromatic ring.
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and potential applications. The presence of the cyclohexyl group may enhance its hydrophobic interactions, while the hydroxyethyl group can participate in hydrogen bonding.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBCTMMMGFLWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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